

Introduction: Understanding the Unique Character of 1H,1H,2H-Perfluoro-1-decene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1H,1H,2H-Perfluoro-1-decene

Cat. No.: B1346941

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1H,1H,2H-Perfluoro-1-decene is a partially fluorinated alkene that holds significant interest in various fields, including materials science, surface chemistry, and as a versatile intermediate in organic synthesis. Its defining structural feature is the combination of a long perfluorinated carbon chain (C₈F₁₇) and a reactive terminal double bond, separated by a -CH₂- group. This unique molecular architecture imparts a distinct set of physical properties that differentiate it from both fully hydrogenated and fully fluorinated counterparts. The high electronegativity of the fluorine atoms creates a molecule with a low polarizability, leading to weak intermolecular forces. This guide provides a comprehensive overview of the core physical properties of **1H,1H,2H-Perfluoro-1-decene**, offering insights into its behavior and handling for research and development applications.

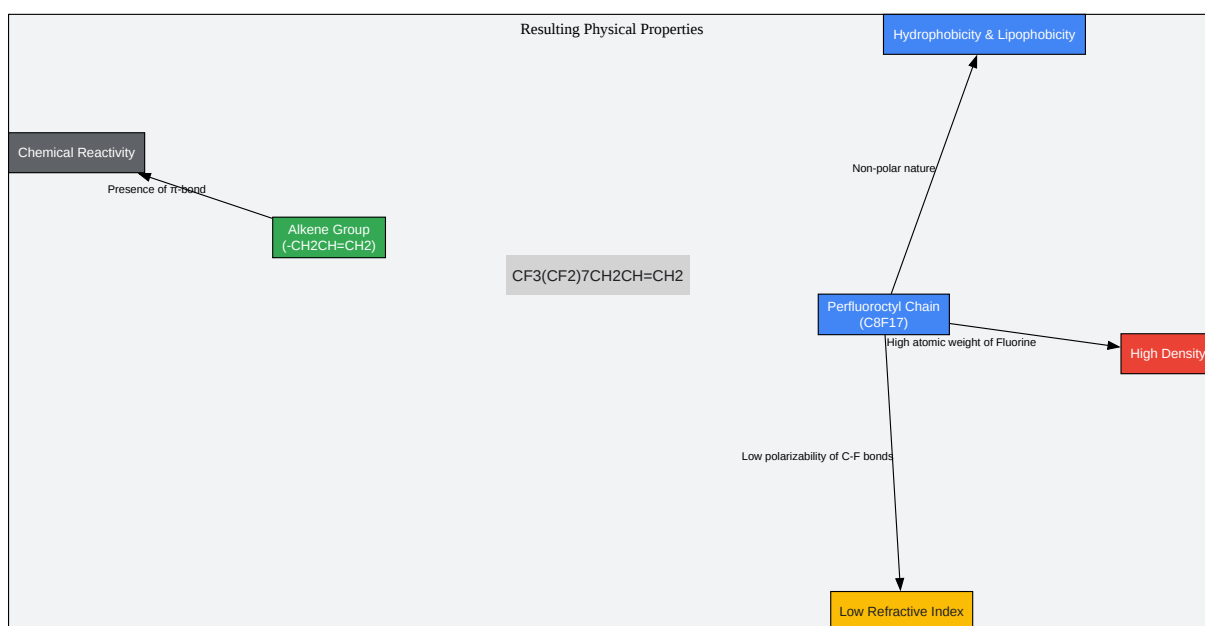
Core Physical and Chemical Properties

The physical characteristics of **1H,1H,2H-Perfluoro-1-decene** are a direct consequence of its molecular structure. The dominance of the long perfluorooctyl chain results in properties typical of fluorinated compounds, such as high density and low refractive index.

Property	Value	Source(s)
Molecular Formula	C10H3F17	[1][2][3][4]
Molecular Weight	446.10 g/mol	[1][2][4]
Appearance	Clear, colorless liquid	[1]
Density	1.677 g/mL at 25 °C	[1][5][6]
Boiling Point	146-147 °C	[7][8]
Refractive Index	n _{20/D} 1.301	[1][6][9]
Solubility	Insoluble in water. Sparingly soluble in chloroform and slightly in methanol.	[5][6][9]
Flash Point	>110 °C (>230 °F)	[8][9]
CAS Number	21652-58-4	[2][3][4][7]

Structural Influence on Physical Properties

The interplay between the perfluorinated tail and the hydrocarbon double bond is crucial to understanding the compound's behavior. The diagram below illustrates this relationship.



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Caption: Relationship between molecular structure and physical properties.

Experimental Protocol: Determination of Density

The density of **1H,1H,2H-Perfluoro-1-decene** can be accurately determined using a pycnometer. This method provides a self-validating system for ensuring the purity of the substance, as density is a sensitive indicator of impurities.

Objective: To measure the density of **1H,1H,2H-Perfluoro-1-decene** at a controlled temperature (25 °C).

Materials:

- 10 mL Gay-Lussac pycnometer
- Analytical balance (readable to 0.0001 g)
- Constant temperature water bath (set to 25.0 ± 0.1 °C)
- **1H,1H,2H-Perfluoro-1-decene** sample
- Deionized water (for calibration)
- Acetone (for cleaning and drying)
- Lint-free tissues

Methodology:

- Cleaning and Drying:
 - Thoroughly clean the pycnometer with deionized water, followed by a rinse with acetone to facilitate drying.
 - Dry the pycnometer completely in an oven at 105 °C for at least 1 hour.
 - Allow the pycnometer to cool to ambient temperature in a desiccator.
- Calibration with Deionized Water:
 - Weigh the clean, dry pycnometer on the analytical balance (m_{empty}).
 - Fill the pycnometer with deionized water, ensuring no air bubbles are trapped.

- Insert the stopper and place the pycnometer in the constant temperature water bath at 25 °C for 30 minutes to allow for thermal equilibrium.
- Remove the pycnometer, carefully wipe the exterior dry with a lint-free tissue, and weigh it (m_{water}).
- The volume of the pycnometer (V) can be calculated using the known density of water at 25 °C ($\rho_{\text{water}} \approx 0.99704 \text{ g/mL}$):
 - $V = (m_{\text{water}} - m_{\text{empty}}) / \rho_{\text{water}}$
- Measurement with **1H,1H,2H-Perfluoro-1-decene**:
 - Empty and thoroughly dry the pycnometer as described in step 1.
 - Fill the pycnometer with the **1H,1H,2H-Perfluoro-1-decene** sample.
 - Equilibrate the filled pycnometer in the water bath at 25 °C for 30 minutes.
 - Dry the exterior and weigh the pycnometer (m_{sample}).
- Calculation of Density:
 - The density of the sample (ρ_{sample}) is calculated as follows:
 - $\rho_{\text{sample}} = (m_{\text{sample}} - m_{\text{empty}}) / V$

Safety and Handling

1H,1H,2H-Perfluoro-1-decene is classified as a substance that causes skin and serious eye irritation, and may also cause respiratory irritation[7][10].

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
- Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors[6][7].

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[7].
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The physical properties of **1H,1H,2H-Perfluoro-1-decene** are a direct reflection of its unique molecular structure. Its high density, low refractive index, and insolubility in water are characteristic of highly fluorinated compounds, while the terminal double bond provides a site for chemical modification. A thorough understanding of these properties is essential for its effective and safe use in research and development. The experimental protocol provided for density determination serves as a reliable method for quality control and characterization of this versatile chemical.

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- To cite this document: BenchChem. [Introduction: Understanding the Unique Character of 1H,1H,2H-Perfluoro-1-decene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1346941#what-are-the-physical-properties-of-1h-1h-2h-perfluoro-1-decene]

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